"6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" mechanism of action
"6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
Introduction: The Therapeutic Potential of the Rhodanine Scaffold
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid belongs to the rhodanine class of compounds, which are derivatives of 2-thioxothiazolidin-4-one. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile chemical modifiability and its presence in a wide array of biologically active molecules.[1][2] Modifications to the rhodanine ring have yielded compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4]
Rhodanine derivatives exert their effects through various mechanisms, often acting as potent and selective modulators of enzymes or receptors.[1] For instance, the approved drug Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor for the treatment of diabetic neuropathy.[5] Other rhodanine-containing molecules have been identified as inhibitors of HIV-1 integrase, protein tyrosine phosphatases (PTPs) like PRL-3, and carbonic anhydrases.[6][7][8] Given this precedent, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid holds significant promise as a potential therapeutic agent, warranting a thorough investigation into its mechanism of action.
This guide provides a comprehensive, step-by-step framework for researchers to systematically elucidate the molecular mechanism of action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid, from initial target identification to cellular phenotype characterization.
Part 1: Hypothesized Mechanisms of Action
Based on the extensive literature on rhodanine and thiazolidinone derivatives, two primary mechanisms of action are hypothesized for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid:
-
Enzyme Inhibition: The rhodanine moiety is a common feature in many enzyme inhibitors.[6][7][8] The compound could potentially target enzymes such as protein tyrosine phosphatases (PTPs), kinases, proteases, or aldose reductase. The hexanoic acid chain may facilitate binding to the active or allosteric sites of target enzymes.
-
Nuclear Receptor Modulation: Thiazolidinedione derivatives, which are structurally related to rhodanines, are well-known agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[4] It is plausible that 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid could act as a ligand for PPARγ or other nuclear receptors, thereby modulating their transcriptional activity.
The following experimental plan is designed to systematically test these hypotheses.
Part 2: Experimental Workflows for Mechanism of Action Elucidation
This section outlines a phased approach to comprehensively investigate the compound's mechanism of action.
Phase 1: Unbiased Target Identification
The initial step is to identify the direct molecular binding partners of the compound within the cellular proteome. An affinity-based pull-down approach is a robust method for this purpose.[9][10][11]
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis:
-
Synthesize an analog of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid with a linker arm (e.g., a polyethylene glycol chain) attached to a position determined not to be critical for any preliminary observed biological activity. The carboxylic acid end of the hexanoic acid chain is a logical starting point for modification.
-
Covalently attach a biotin molecule to the terminus of the linker. This creates the "bait" molecule.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe. This will be used to identify specific binders.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).
-
Phase 2: Validation of Hypothesized Targets
The results from the target identification phase, along with our initial hypotheses, will guide the next phase of validation experiments.
A. Enzyme Inhibition Assays
If a specific enzyme is identified or hypothesized as a target, its inhibition by the compound must be quantified.
Protocol: General Fluorometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes (e.g., phosphatases, kinases) by using a specific fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid in DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the enzyme and fluorogenic substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well black microplate, add the compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 300 | 40 |
| 10 | 150 | 70 |
| 100 | 50 | 90 |
| Table 1: Example data for an enzyme inhibition assay. |
B. PPARγ Modulation Assays
To investigate the hypothesis that the compound interacts with PPARγ, a combination of a direct binding assay and a functional reporter assay is recommended.
Protocol: PPARγ Competitive Ligand Binding Assay
This assay determines if the compound can displace a known fluorescent ligand from the PPARγ ligand-binding domain (LBD).[12][13]
-
Reagents:
-
Recombinant human PPARγ-LBD.
-
A fluorescent PPARγ ligand (e.g., a BODIPY-labeled agonist).
-
A known unlabeled PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
-
Assay Procedure:
-
In a microplate, combine the PPARγ-LBD and the fluorescent ligand in assay buffer.
-
Add serial dilutions of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid or the positive control.
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization or a similar fluorescence-based signal that changes upon ligand displacement.
-
A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value for displacement.
-
Protocol: PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of the compound to activate or inhibit the transcriptional activity of PPARγ.[14][15][16][17][18]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with two plasmids:
-
An expression vector for a chimeric PPARγ receptor (containing the GAL4 DNA-binding domain fused to the PPARγ LBD).
-
A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Optionally, co-transfect a third plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid.
-
Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).
-
To test for antagonist activity, treat the cells with the compound in the presence of an EC50 concentration of the agonist.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Caption: Principle of the PPARγ luciferase reporter gene assay.
Phase 3: Cellular Phenotype Characterization
Understanding the effect of the compound on whole cells is crucial to contextualize the molecular mechanism.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
If the compound reduces cell viability, this assay can determine if the mechanism of cell death is apoptosis.[20][21][22]
-
Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection.
Conclusion: Synthesizing the Mechanistic Picture
By systematically executing the workflows described in this guide, researchers can build a comprehensive and evidence-based understanding of the mechanism of action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. The data from unbiased target identification, coupled with the validation of hypothesized enzyme or receptor interactions and the characterization of the resulting cellular phenotype, will provide a clear and actionable path for further preclinical and clinical development. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides a solid foundation for translating a promising compound from the bench to potential therapeutic applications.
References
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]
-
Willingham, S., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH Public Access. [Link]
-
Merk, D., et al. (2018). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
-
Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]
-
ResearchGate. Reporter gene assay formats. ResearchGate. [Link]
-
Rupesh, K. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Karczmarzyk, Z., et al. (2020). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. PubMed. [Link]
-
Neamati, N., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]
-
University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]
-
Terstagnov, Z., et al. (2011). Identification and validation of protein targets of bioactive small molecules. PMC. [Link]
-
PubChem. 6-(5-(1-Acetyl-2-oxoindolin-3-yl)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. PubChem. [Link]
-
JONLNBIO. Rat Peroxisome Proliferator Activated Receptor Gamma (PPAR-γ). JONLNBIO. [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences. [Link]
-
Ramos, H., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. PMC. [Link]
-
MDPI. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]
-
Devine, E., et al. (2023). Evaluation of rhodanine indolinones as AANAT inhibitors. PMC. [Link]
-
Al-Obaidi, A., et al. (2019). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
-
Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
-
Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. [Link]
-
ResearchGate. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]
-
Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
Stefek, M., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. [Link]
Sources
- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apoptosis, cell viability and proliferation | Abcam [abcam.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
